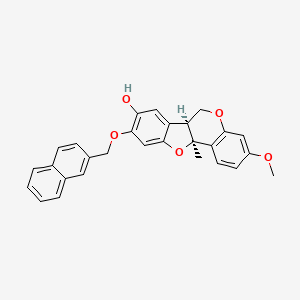

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis-

Description

The compound 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- (CAS: 152490-66-9) is a cis-configured pterocarpan derivative characterized by a benzofuro-benzopyran scaffold. Key structural features include:

- 2-Naphthalenylmethoxy substituent at position 9, contributing to steric bulk and lipophilicity.

- Cis stereochemistry at the 6a and 11a positions, critical for spatial orientation and biological interactions .

This compound belongs to the pterocarpan class, known for diverse bioactivities such as antifungal, anticancer, and anti-inflammatory effects. Its structural complexity and substituent diversity make it a subject of interest in medicinal chemistry and natural product research .

Properties

CAS No. |

152490-57-8 |

|---|---|

Molecular Formula |

C28H24O5 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(6aS,11aS)-3-methoxy-11a-methyl-9-(naphthalen-2-ylmethoxy)-6,6a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol |

InChI |

InChI=1S/C28H24O5/c1-28-22-10-9-20(30-2)12-26(22)32-16-23(28)21-13-24(29)27(14-25(21)33-28)31-15-17-7-8-18-5-3-4-6-19(18)11-17/h3-14,23,29H,15-16H2,1-2H3/t23-,28-/m1/s1 |

InChI Key |

QWVVVRQERGQIKZ-QDPGVEIFSA-N |

Isomeric SMILES |

C[C@]12[C@H](COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |

Canonical SMILES |

CC12C(COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include methoxy and naphthalenylmethoxy groups, which are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the fusion of the benzofuran and benzopyran rings.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly used to introduce methoxy and naphthalenylmethoxy groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including methanol and naphthalene derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Solubility : Dimethoxy derivatives (e.g., 152611-67-1) exhibit higher aqueous solubility due to reduced steric bulk and increased polarity .

- Stereochemical Impact : Cis configuration in pterocarpans is often associated with higher bioactivity than trans isomers, as seen in (−)-maackiain’s superior anticancer effects .

Biological Activity

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, specifically the compound with the designation 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis-, is a complex organic molecule known for its potential biological activities. This compound belongs to the class of benzofurochromenes and has garnered attention in pharmacological research due to its unique structural properties.

- Molecular Formula : C23H20O5

- Molecular Weight : 376.4 g/mol

- CAS Number : 152490-66-9

- IUPAC Name : (6aS,11aS)-3-methoxy-9-(2-naphthalenylmethoxy)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-8-ol

Biological Activities

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action. Below are some key findings regarding its biological activities:

Antioxidant Activity

Research indicates that compounds in the benzofurochromene class exhibit significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in biological systems. The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals effectively.

Anticancer Properties

Several studies have reported that derivatives of benzofurochromenes possess anticancer properties. For instance, specific analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).

- Method : MTT assay.

- Results : The compound showed IC50 values in the micromolar range, indicating potent anticancer activity compared to control treatments.

-

Inflammation Study :

- Objective : To investigate anti-inflammatory properties.

- Method : Measurement of cytokine levels in LPS-stimulated macrophages.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.

Data Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant radical scavenging activity |

| Anticancer Activity | MTT Assay (MCF-7 cells) | IC50 values in micromolar range |

| Anti-inflammatory Effects | Cytokine Measurement | Reduced TNF-alpha and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.